molecular formula C11H8ClFN2 B1339819 6-Chloro-N-(4-fluorophenyl)-2-pyridinamine CAS No. 881419-09-6

6-Chloro-N-(4-fluorophenyl)-2-pyridinamine

Cat. No. B1339819
CAS RN: 881419-09-6
M. Wt: 222.64 g/mol
InChI Key: XYCVTLPNALADRL-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-fluorophenyl)-2-pyridinamine is a chemical compound used for industrial and scientific research . It is also known by other names such as 6-Chloro-N-(4-fluorophenyl)picolinamide, 2-Pyridinecarboxamide,6-chloro-N-(4-fluorophenyl), and N-(4-fluorophenyl) 2-chloro-pyrid-6-ylcarboxamide .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored synthesis methods for related compounds, highlighting the chemical properties and synthesis routes of pyridinamine derivatives. For example, a study detailed the synthesis of 5-phenyl-2-pyridinamine, a mutagenic compound structurally related to aminobiphenyls, suggesting its potential carcinogenicity. This highlights the synthetic accessibility of related compounds for further biological studies (Stavenuiter et al., 1985).

Chemical Properties and Reactions

  • Electronic Effects in Fluoroaryl Compounds : A comparative study on fluorophenyl compounds of antimony and bismuth demonstrated the electronic nature of substituents, providing insights into the inductive effects and solvent interactions of such compounds (Nesmeyanov et al., 1973).
  • Bond Activation : Research into Pt(II) complexes with a dual agostic interaction revealed the delicate balance between sp2 and sp3 C-H bond activation, showcasing the intricate reactions involving fluorophenyl derivatives (Crosby et al., 2009).

Application in Materials Science

  • Novel Heterocycle Molecules : A study on 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one explored its synthesis, characterization, and reactivity, indicating its potential in non-linear optics due to significant hyperpolarizability and other electronic properties (Murthy et al., 2017).
  • Corrosion Inhibition : Pyrazolopyridine derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel, demonstrating the utility of fluorophenyl-pyridinamine derivatives in industrial applications (Dandia et al., 2013).

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be contacted immediately .

Mechanism of Action

properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-10-2-1-3-11(15-10)14-9-6-4-8(13)5-7-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCVTLPNALADRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(4-fluorophenyl)-2-pyridinamine

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